CCR5 Antagonist Activity: 2,9-Diazaspiro Derivative IC50 = 25 nM
A substituted derivative of 2,9-diazaspiro[5.5]undecan-3-one (CHEMBL3397989) demonstrated potent antagonist activity at the human CCR5 receptor with an IC50 of 25 nM [1]. In contrast, the unsubstituted core scaffold lacks intrinsic CCR5 activity, highlighting the critical role of specific substituent patterns at the 2- and 9-positions for target engagement. This level of activity places the substituted derivative within the range of preclinical CCR5 antagonists, though direct head-to-head comparisons with clinical candidates such as Maraviroc (IC50 ≈ 3-10 nM) are not available from the same assay system.
| Evidence Dimension | CCR5 receptor antagonism |
|---|---|
| Target Compound Data | IC50 = 25 nM |
| Comparator Or Baseline | Unsubstituted 2,9-diazaspiro[5.5]undecan-3-one core: no activity reported; Maraviroc (clinical CCR5 antagonist): IC50 ≈ 3-10 nM (cross-study) |
| Quantified Difference | Derivative exhibits measurable activity; core scaffold inactive |
| Conditions | CHO cells co-expressing Galpha16; inhibition of RANTES-induced calcium flux |
Why This Matters
This data validates that the 2,9-diazaspiro[5.5]undecan-3-one scaffold, when appropriately substituted, can yield potent CCR5 antagonists, making it a viable starting point for HIV entry inhibitor programs.
- [1] BindingDB. BDBM50062990 (CHEMBL3397989). IC50: 25 nM. Antagonist activity against CCR5 expressed in CHO cells. Accessed 2025. View Source
